Rugulosin

Biopesticide discovery Insect cell cytotoxicity Selective toxicity index

Rugulosin (CAS 23537-16-8), also designated rugulosin A or (+)-rugulosin, is a cage-structured bis-anthraquinoid pigment (C₃₀H₂₂O₁₀, MW 542.49) produced by fungi of the genera Penicillium, Aspergillus, Talaromyces, and endophytic symbionts of conifers. It belongs to the skyrane-containing dimeric anthraquinone family alongside luteoskyrin, skyrin, and rubroskyrin, yet exhibits a distinctly differentiated activity profile across insect cell cytotoxicity, hepatocarcinogenic potency, mitochondrial respiration effects, RNA polymerase selectivity, and HIV-1 integrase inhibition that precludes functional substitution by any single in-class analog.

Molecular Formula C30H22O10
Molecular Weight 542.5 g/mol
CAS No. 23537-16-8
Cat. No. B1680273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRugulosin
CAS23537-16-8
Synonyms(+)-rugulosin
rugulosin
rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)-isomer
rugulosin, (2R,2'R)-isome
Molecular FormulaC30H22O10
Molecular Weight542.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O
InChIInChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3/t15-,16-,19+,20+,23-,24-,29+,30+/m0/s1
InChIKeyQFDPVUTXKUGISP-PUTAFCBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rugulosin (CAS 23537-16-8) Procurement Guide: Bis-Anthraquinoid Mycotoxin for Insecticidal, Antiviral, and Antibacterial Research Programs


Rugulosin (CAS 23537-16-8), also designated rugulosin A or (+)-rugulosin, is a cage-structured bis-anthraquinoid pigment (C₃₀H₂₂O₁₀, MW 542.49) produced by fungi of the genera Penicillium, Aspergillus, Talaromyces, and endophytic symbionts of conifers [1]. It belongs to the skyrane-containing dimeric anthraquinone family alongside luteoskyrin, skyrin, and rubroskyrin, yet exhibits a distinctly differentiated activity profile across insect cell cytotoxicity, hepatocarcinogenic potency, mitochondrial respiration effects, RNA polymerase selectivity, and HIV-1 integrase inhibition that precludes functional substitution by any single in-class analog [2]. Its established applications span bioinsecticide development via endophytic delivery, anti-MRSA drug discovery, and antiviral integrase inhibitor research [3].

Why Rugulosin Cannot Be Replaced by Luteoskyrin, Skyrin, or Rubroskyrin in Targeted Research Applications


The bis-anthraquinoid mycotoxins luteoskyrin, skyrin, rugulosin, and rubroskyrin share a dimeric anthraquinone core yet diverge profoundly in their biological activity profiles, toxicity liabilities, and molecular target engagement. Substituting rugulosin with luteoskyrin—a well-established hepatocarcinogen—would introduce approximately 10-fold greater tumorigenic risk in murine models [1]. Substituting with skyrin would sacrifice 8-fold insect cell cytotoxicity potency (ID₅₀ 9.6 vs 1.2 µg/mL against Sf9) and invert the RNA polymerase selectivity profile from bacterial to viral transcriptase inhibition [2][3]. Substituting with rubroskyrin would introduce mitochondrial uncoupling activity (UD₅₀ 10 µM) absent from rugulosin at concentrations up to 35 µM [4]. These divergences—each quantified in head-to-head assays—render blanket analog substitution scientifically indefensible for any application requiring a specific combination of potency, target selectivity, and toxicity margin.

Rugulosin (CAS 23537-16-8) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Skyrin, Luteoskyrin, and Rubroskyrin


Insect Cell Selective Cytotoxicity: Rugulosin Is 8-Fold More Potent Than Skyrin Against Sf9 Cells While Sparing Mammalian Cells

In a direct, bioassay-guided comparison, rugulosin (CAS 23537-16-8) exhibited an 8-fold greater cytotoxic potency than its structural analog skyrin against Sf9 insect cells, while both compounds showed weak activity toward mammalian cell lines. Rugulosin achieved an ID₅₀ of 1.2 µg/mL against Sf9 cells compared to skyrin at 9.6 µg/mL, establishing rugulosin as the significantly more potent insect-selective agent [1]. Against mammalian L929 and HepG2 cells, rugulosin showed ID₅₀ values >200 µg/mL and >200 µg/mL respectively, yielding an insect-to-mammalian selectivity window exceeding 160-fold .

Biopesticide discovery Insect cell cytotoxicity Selective toxicity index

Reduced Hepatocarcinogenic Risk: Rugulosin Exhibits Less Than One-Tenth the Tumorigenic Potency of Luteoskyrin in Chronic Murine Feeding Studies

In a comparative chronic toxicity study, rugulosin was directly benchmarked against its closest structural congener luteoskyrin for hepatocarcinogenic potential in male mice. Long-term dietary administration of rugulosin at 0.3 and 0.75 mg/5 g diet/animal/day for 500–700 days produced hyperplastic liver nodules in only one-quarter of cases, while acute high-dose feeding (1.5 mg/5 g diet/animal/day for 22 days) resulted in hepatocellular carcinoma in 1 of 14 surviving mice after an additional 400-day observation period [1]. The authors concluded that rugulosin is a weak hepatocarcinogen with a potency less than one-tenth that of (-)-luteoskyrin [1].

Mycotoxin toxicology Hepatocarcinogenicity Safety profiling

Absence of Mitochondrial Uncoupling Activity: Rugulosin Does Not Impair Respiratory Control at Concentrations Where Rubroskyrin Is Potent (UD₅₀ 10 µM)

Using isolated rat liver mitochondria, rubroskyrin exerted a dose-dependent uncoupling effect on mitochondrial respiration, abating the respiratory control ratio (RCR) with a UD₅₀ of 10 µM and markedly depressing State 3 respiration at high concentrations [1]. In the same experimental system, neither luteoskyrin nor rugulosin produced detectable respiration-impairing effects at concentrations tested up to 35 µM [1]. Furthermore, rubroskyrin was shown to undergo enzymatic redox cycling with NADH/microsomes generating hydrogen peroxide, a reaction not exhibited by rugulosin or luteoskyrin [2].

Mitochondrial toxicology Respiratory chain Mechanistic safety

RNA Polymerase Inhibitor Selectivity: Rugulosin Strongly Inhibits Bacterial RNA Polymerase but Only Weakly Suppresses Viral RNA Transcriptase, Inverting the Skyrin Selectivity Profile

A three-way comparative study tested rugulosin, skyrin, and luteoskyrin for inhibitory effects on E. coli DNA-dependent RNA polymerase and rice dwarf virus (RDV) RNA transcriptase in parallel in vitro assay systems [1]. Rugulosin strongly inhibited E. coli RNA polymerase but only weakly suppressed RDV-RNA transcriptase. Skyrin showed the inverse profile: it inhibited RDV-RNA transcriptase without inhibiting E. coli RNA polymerase. Luteoskyrin inhibited only E. coli RNA polymerase with no effect on RDV-RNA transcriptase [1]. The Mg²⁺-mediated complex formation of rugulosin with DNA (but not with RDV-RNA in a functionally inhibitory manner) distinguishes its mechanism from skyrin, which acts through contact with virions at the transcription site rather than through direct nucleic acid binding [1].

RNA polymerase inhibition Antibacterial mechanism Viral transcriptase

HIV-1 Integrase Dual-Site Inhibition: Rugulosin Inhibits Both Coupled and Strand Transfer Integrase Activities (IC₅₀ 19 and 25 µM) with Concomitant Ribonuclease H Suppression

Rugulosin inhibits HIV-1 integrase in two distinct enzymatic assay formats—coupled integration (IC₅₀ = 19 µM) and strand transfer (IC₅₀ = 25 µM)—demonstrating activity at both the 3′-processing and strand-transfer steps of the integration cycle . It concurrently inhibits ribonuclease H, suppressing the enzyme in rat liver by 83% at 157 µM and achieving 99–100% inhibition of ribonucleases H1, H2, and H3 from Tetrahymena pyriformis at 313 µM . This dual integrase/RNase H inhibition profile has not been reported for the closest structural analogs luteoskyrin, skyrin, or rubroskyrin in peer-reviewed literature, suggesting a target engagement landscape specific to rugulosin's cage-like bis-anthraquinone architecture [1].

HIV-1 integrase inhibitor Antiviral drug discovery Ribonuclease H

In Planta Insecticidal Efficacy: Rugulosin-Producing Endophytes Confer Dose-Dependent Spruce Budworm Growth Suppression at Needle Concentrations Above 0.5 µg/g

In outdoor nursery experiments, white spruce (Picea glauca) seedlings inoculated with a rugulosin-producing endophyte produced rugulosin in needles and significantly reduced the growth of eastern spruce budworm (Choristoneura fumiferana) larvae [1]. At the sixth instar, budworms feeding on infected trees were smaller than those on uninfected trees, with a dietary low observed effect level (LOEL) established at >0.5 µg rugulosin per gram of needle tissue [1]. A clear inverse dose-response relationship was observed between budworm weight and needle rugulosin concentration [1]. Extended field monitoring confirmed that the endophyte and its toxin persisted in trees for 3.5–4.5 years post-inoculation, maintaining an average needle rugulosin concentration of approximately 1 µg/g [2]. The insecticidal effect was replicated against two additional conifer herbivores: Lambdina fiscellaria (hemlock looper) showed body weight reduction at 50 µM rugulosin, and Zeiraphera canadensis (spruce budmoth) larvae were lighter at 100–150 µM rugulosin compared to controls [2].

Endophytic biopesticide Conifer pest management Dose-response field study

Rugulosin (CAS 23537-16-8) Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Biopesticide Screening and Endophyte-Based Conifer Pest Management Programs

Rugulosin's 8-fold potency advantage over skyrin against Sf9 insect cells (ID₅₀ 1.2 vs 9.6 µg/mL) combined with its >160-fold insect-to-mammalian selectivity window [1] establishes it as the preferred bis-anthraquinone for insecticide discovery. Field-validated in planta efficacy at needle concentrations >0.5 µg/g and sustained endophytic rugulosin production at ~1 µg/g over 3.5–4.5 years in white spruce [2][3] provide the quantitative benchmarks needed for endophyte colonization quality control, metabolite extraction protocols, and dose-response modeling in forestry pest management programs targeting Choristoneura fumiferana, Lambdina fiscellaria, and Zeiraphera canadensis.

HIV-1 Integrase and Ribonuclease H Dual-Target Antiviral Drug Discovery

Rugulosin is the only bis-anthraquinoid mycotoxin with validated dual inhibition of HIV-1 integrase (IC₅₀ 19 µM coupled, 25 µM strand transfer) and ribonuclease H (83% inhibition at 157 µM in rat liver; 99–100% at 313 µM in T. pyriformis H1–H3) [1]. This unique pharmacological profile makes rugulosin an irreplaceable tool compound for studying the structural determinants of bis-anthraquinone-mediated integrase/RNase H dual engagement—a mechanistic niche not addressable by luteoskyrin, skyrin, or rubroskyrin, for which no comparable activity has been reported .

Mechanistic Toxicology Studies Differentiating Bis-Anthraquinone Modes of Hepatic Injury

Rugulosin's hepatocarcinogenic potency of less than one-tenth that of luteoskyrin [1], combined with its absence of mitochondrial uncoupling activity at concentrations up to 35 µM (vs. rubroskyrin UD₅₀ 10 µM) and its lack of redox cycling with H₂O₂ generation (unlike rubroskyrin) [2], positions rugulosin as the lowest-toxicity bis-anthraquinone probe for structure–toxicity relationship studies. Researchers investigating the molecular determinants distinguishing weak from potent hepatocarcinogens within the dimeric anthraquinone family require authenticated rugulosin as the critical low-toxicity comparator to luteoskyrin and rubroskyrin.

Bacterial RNA Polymerase Inhibitor Screening and Antibacterial Selectivity Profiling

Rugulosin's strong inhibition of E. coli RNA polymerase—contrasting with skyrin's lack of antibacterial polymerase activity and its instead preferential viral transcriptase inhibition [1]—makes rugulosin the specifically required bis-anthraquinone for antibacterial RNA polymerase drug discovery programs. Any antibacterial screening campaign using skyrin in place of rugulosin would generate false negatives due to the inverted target selectivity. This biochemical differentiation is supported by rugulosin's demonstrated anti-MRSA activity in multiple independent studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rugulosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.